An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Cys(Acm)-OH
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Cys(Acm)-OH
Introduction: N-α-(9-Fluorenylmethyloxycarbonyl)-S-(acetamidomethyl)-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Acm)-OH, is a pivotal amino acid derivative employed in Solid-Phase Peptide Synthesis (SPPS). Its significance lies in the strategic use of the acetamidomethyl (Acm) group for the protection of the cysteine thiol side-chain. The Acm group exhibits remarkable stability under the standard basic conditions used for Fmoc group removal and the acidic conditions for peptide cleavage from the resin. This orthogonal stability is crucial for the synthesis of complex peptides, particularly those requiring the regioselective formation of multiple disulfide bonds, which are often essential for the correct three-dimensional structure and biological activity of therapeutic peptides and proteins.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers and professionals in peptide chemistry and drug development.
Core Chemical and Physical Properties
Fmoc-D-Cys(Acm)-OH is a white to off-white powder utilized as a fundamental building block in peptide synthesis. Its key physicochemical properties are summarized below.
| Property | Value | References |
| CAS Number | 168300-88-7 | [3][4] |
| Molecular Formula | C₂₁H₂₂N₂O₅S | [3][4] |
| Molecular Weight | 414.47 g/mol | [5] |
| Appearance | White to slight yellow/beige powder | |
| Melting Point | 143-145 °C | |
| Purity (HPLC) | ≥97.0% | |
| Enantiomeric Purity | ≥99.5% | |
| Storage Temperature | 2-30°C | |
| Synonyms | Fmoc-S-acetamidomethyl-D-cysteine, N-α-Fmoc-S-acetamidomethyl-D-cysteine | [3] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Cys(Acm)-OH is in Fmoc-based SPPS.[6] The synthesis cycle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The N-terminal Fmoc group is removed with a mild base (e.g., piperidine), and the next Fmoc-amino acid is coupled to the newly exposed amine. The Acm group's stability to both acidic and basic conditions allows the peptide chain to be elongated and subsequently cleaved from the resin while the cysteine thiol remains protected.[1][6]
Experimental Protocols
Detailed methodologies are essential for the successful application of Fmoc-D-Cys(Acm)-OH in peptide synthesis.
This protocol outlines the removal of the temporary N-terminal Fmoc protecting group during SPPS.
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.[7]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.
This is a common method for the simultaneous removal of Acm groups and the formation of a disulfide bridge.[8][9]
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
-
Iodine Addition: Add a solution of iodine (I₂) (5-10 fold molar excess per Acm group) in the same solvent dropwise while stirring vigorously.[10]
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 30-120 minutes).
-
Quenching: Quench the excess iodine by adding 1 M aqueous sodium thiosulfate or ascorbic acid dropwise until the yellow color of the solution disappears.
-
Purification: Purify the resulting cyclic peptide by reverse-phase HPLC.
RP-HPLC is the standard method for assessing the chemical purity of Fmoc-D-Cys(Acm)-OH and the resulting peptides.[11]
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at 220 nm (peptide bond) and 265 nm (Fmoc group).[11]
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phases at a concentration of approximately 1 mg/mL.[11]
Orthogonal Protection Strategy
The utility of Fmoc-D-Cys(Acm)-OH is best exemplified by its role in an orthogonal protection scheme. Different classes of protecting groups can be selectively removed by specific reagents without affecting the others, enabling complex chemical manipulations such as regioselective disulfide bond formation.[2][12]
Analytical Characterization Summary
The identity and purity of Fmoc-D-Cys(Acm)-OH are confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Results | References |
| RP-HPLC | A major peak with purity ≥97-99%. | [11] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z ~415.1 for [M+H]⁺). | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) | Characteristic peaks corresponding to the protons of the Fmoc, acetamidomethyl, and cysteine moieties. | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds. | [1] |
Safety and Handling
Fmoc-D-Cys(Acm)-OH is classified with specific hazard statements and requires careful handling.
-
Hazard Statements:
-
Precautions:
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage is between 2-30°C.
-
Conclusion: Fmoc-D-Cys(Acm)-OH is an indispensable tool for modern peptide synthesis. Its well-defined chemical properties, particularly the stability of the Acm protecting group, provide chemists with the flexibility needed to construct intricate peptides with high fidelity. The orthogonal nature of the Acm group is fundamental to strategies for creating specific disulfide bridges, a common requirement for biologically active peptides. A thorough understanding of its characteristics and the associated experimental protocols, as detailed in this guide, is paramount for its effective use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | C21H22N2O5S | CID 7018818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
